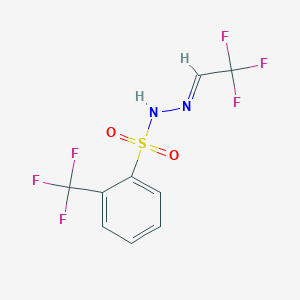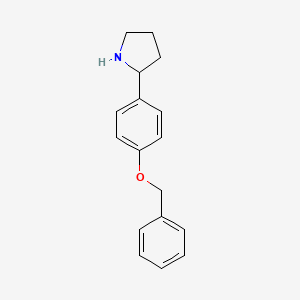![molecular formula C14H13NO B12095042 1-[2-(Pyridin-2-ylmethyl)phenyl]ethan-1-one](/img/structure/B12095042.png)
1-[2-(Pyridin-2-ylmethyl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Pyridin-2-ylmethyl)phenyl]ethan-1-one is an organic compound known for its unique structure and properties. It is also referred to as phenyl 2-picolyl ketone. This compound is characterized by the presence of a pyridine ring attached to a phenyl group through an ethanone linkage. It is a yellow liquid at room temperature and is soluble in various organic solvents such as ethanol, ether, and aldehydes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[2-(Pyridin-2-ylmethyl)phenyl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with pyridine-2-carboxaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For instance, copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones with water has been reported as an efficient method . This method is advantageous due to its mild reaction conditions and the use of water as the sole oxygen source.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(Pyridin-2-ylmethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanones using copper catalysis and water.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring, with electrophiles.
Common Reagents and Conditions:
Oxidation: Copper catalysts, water, mild temperatures.
Reduction: Sodium borohydride, ethanol.
Substitution: Electrophiles, solvents like dichloromethane.
Major Products:
Oxidation: Pyridin-2-yl-methanones.
Reduction: 1-phenyl-2-(pyridin-2-yl)ethanol.
Substitution: Various substituted pyridin-2-yl derivatives.
Aplicaciones Científicas De Investigación
1-[2-(Pyridin-2-ylmethyl)phenyl]ethan-1-one has a wide range of applications in scientific research:
Medicine: Research has explored its use in developing new drugs, particularly those targeting specific enzymes and receptors.
Industry: It serves as a catalyst and reagent in various industrial chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[2-(Pyridin-2-ylmethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its activity.
Comparación Con Compuestos Similares
1-(Pyridin-2-yl)ethan-1-one: Similar structure but lacks the phenyl group.
Phenyl 2-picolyl ketone: Another name for 1-[2-(Pyridin-2-ylmethyl)phenyl]ethan-1-one.
Pyridin-2-yl-methanone: A product of the oxidation of this compound.
Uniqueness: this compound is unique due to its dual aromatic rings connected by an ethanone linkage, which imparts distinct chemical and physical properties. This structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C14H13NO |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
1-[2-(pyridin-2-ylmethyl)phenyl]ethanone |
InChI |
InChI=1S/C14H13NO/c1-11(16)14-8-3-2-6-12(14)10-13-7-4-5-9-15-13/h2-9H,10H2,1H3 |
Clave InChI |
OTWMAEBCRFKGIH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1CC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B12094961.png)



![6-[6-carboxy-4,5-dihydroxy-2-[[9-hydroxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12094984.png)
![(4-Hydroxyphenyl)[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B12094990.png)


![methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride](/img/structure/B12095005.png)




![Ethanesulfonic acid, 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-](/img/structure/B12095033.png)
